1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine
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Overview
Description
1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, making it part of the pyrrolopyridazine family. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyridazine Ring: The pyridazine ring is often formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Coupling of Pyrrole and Pyridazine Rings: The pyrrole and pyridazine rings are fused together through a series of cyclization and annulation reactions, often involving transition metal catalysts.
Introduction of the Propan-1-amine Group:
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring. Known for its antimicrobial and kinase inhibitory activities.
Pyrrolopyrimidine: Features a pyrrole ring fused to a pyrimidine ring. Studied for its anticancer and antiviral properties.
Pyrrolopyridine: Comprises a pyrrole ring fused to a pyridine ring.
Uniqueness
1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is unique due to its specific fusion of pyrrole and pyridazine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
2090933-33-6 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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